2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound of significant interest due to its complex structure and potential applications in medicinal chemistry. Its multifaceted functional groups and heterocyclic rings suggest it might possess unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving various organic reactions, including condensation, cyclization, and thioether formation.
Condensation: : The process begins with the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, producing an intermediate imine.
Cyclization: : This intermediate undergoes cyclization with a thiazole precursor under acidic or basic conditions to form the thiazolo[4,5-d]pyrimidin skeleton.
Thioether Formation:
Industrial Production Methods
For industrial production, the key steps are optimized for large-scale synthesis. Automated processes with continuous flow reactors may be employed to improve yields and reduce reaction times, alongside robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, altering its heterocyclic rings, which can lead to the formation of sulfoxides or sulfones.
Reduction: : Conversely, reduction processes could target the isoquinoline moiety, possibly converting the dihydro form to a tetrahydro derivative.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Alkylated thiazolo[4,5-d]pyrimidin compounds.
Scientific Research Applications
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a starting material for synthesizing novel heterocyclic compounds.
Biology: : Studied for its potential as an enzyme inhibitor, possibly affecting key biological pathways.
Medicine: : Explored for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Could be used in the development of novel materials due to its robust heterocyclic structure.
Mechanism of Action
Mechanism and Molecular Targets
The compound's mechanism of action is likely based on its interaction with specific molecular targets:
Enzymes: : It may inhibit or modulate enzyme activity, particularly those involved in signal transduction or metabolic pathways.
Receptors: : Could bind to certain receptors, influencing cellular responses and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2-yl)thiazol-5-ylamine: : Shares the isoquinoline and thiazole cores but lacks the acetamide and methoxybenzyl functionalities.
N-(3-methoxybenzyl)-2-thioacetamide: : Contains the thioacetamide and methoxybenzyl groups but differs in the heterocyclic framework.
Thiazolo[4,5-d]pyrimidine derivatives: : Various derivatives with different substituents on the thiazolo[4,5-d]pyrimidine ring.
Uniqueness
What sets 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide apart is its intricate combination of functional groups, which may confer unique biological properties and synthetic versatility not observed in its simpler analogs.
So, there you have it—a comprehensive dive into this compound. Chemically fascinating, biologically intriguing. What's next?
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-31-19-8-4-5-16(11-19)12-25-20(30)14-32-23-21-22(26-15-27-23)28-24(33-21)29-10-9-17-6-2-3-7-18(17)13-29/h2-8,11,15H,9-10,12-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJRAFSDEKIEMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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